(2,3-Dihydro-1H-inden-5-yl)methanamine

Lipophilicity CNS drug design ADME prediction

(2,3-Dihydro-1H-inden-5-yl)methanamine (CAS 13203-56-0), also designated 5-aminomethylindane or 5-indanylmethylamine, is a bicyclic primary amine (C₁₀H₁₃N, MW 147.22 g/mol) featuring a 2,3-dihydro-1H-indene core with the aminomethyl substituent at the aromatic 5-position. It is commercially supplied as a liquid (density: 1.062 g/cm³; boiling point: 261.5 °C at 760 mmHg; flash point: 108.7 °C) at purities of 95–97% with recommended storage at 4 °C under light protection.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 13203-56-0
Cat. No. B086569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-1H-inden-5-yl)methanamine
CAS13203-56-0
Synonyms5-AMINOMETHYLINDANE
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)CN
InChIInChI=1S/C10H13N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2
InChIKeyJJVNSSFYOJOECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1H-inden-5-yl)methanamine (CAS 13203-56-0): Procurement-Ready Physicochemical and Structural Baseline


(2,3-Dihydro-1H-inden-5-yl)methanamine (CAS 13203-56-0), also designated 5-aminomethylindane or 5-indanylmethylamine, is a bicyclic primary amine (C₁₀H₁₃N, MW 147.22 g/mol) featuring a 2,3-dihydro-1H-indene core with the aminomethyl substituent at the aromatic 5-position . It is commercially supplied as a liquid (density: 1.062 g/cm³; boiling point: 261.5 °C at 760 mmHg; flash point: 108.7 °C) at purities of 95–97% with recommended storage at 4 °C under light protection . This compound is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry, with documented application as a building block for CNS-targeted agents, kinase inhibitors, and ion channel modulators .

Why (2,3-Dihydro-1H-inden-5-yl)methanamine Cannot Be Casually Replaced by Other Indanyl Amine Isomers


The indane aminomethyl positional isomers (1-, 2-, 4-, and 5-substituted) are not interchangeable procurement choices, because the aminomethyl attachment position fundamentally alters three procurement-critical properties: lipophilicity (LogP varies from ~1.6 to ~2.4 across isomers), hydrogen-bonding capacity (PSA differs markedly between primary and N-alkyl analogs), and the vector of amine extension from the bicyclic core, which dictates downstream pharmacophore geometry . These differences directly affect ADME profiles—particularly CNS penetration potential and metabolic stability—and render the 5-position isomer uniquely suited for target families such as p38α MAP kinase and KCNQ2-5 channels, where the 5-substitution geometry is explicitly selected by computational fragment annealing and crystallographic analysis over alternative regioisomers .

Quantitative Differentiation Evidence: (2,3-Dihydro-1H-inden-5-yl)methanamine vs. Closest Indanyl Amine Analogs


Lipophilicity Differentiation: 5-Indanylmethylamine Occupies a Distinct LogP Window Among Positional Isomers

The 5-position aminomethylindane scaffold delivers a LogP value (2.29 for the N-methyl analog; predicted ~2.2–2.3 for the free base) that is intermediate among the four positional isomers, providing a differentiated lipophilicity window for CNS penetration optimization. By comparison, the 4-isomer (LogP 1.634) is significantly more polar, while the 1-isomer (LogP 2.375) is more lipophilic, and the 2-isomer (LogP 2.060) is slightly less lipophilic . This ~0.3–0.7 LogP unit separation across regioisomers translates to a meaningful difference in predicted blood-brain barrier partitioning, enabling medicinal chemists to select the 5-isomer when a balanced CNS profile is required without resorting to additional substituent modifications [1].

Lipophilicity CNS drug design ADME prediction

p38α MAP Kinase Pharmacophore: The Indan-5-yl Attachment Is Explicitly Favored by Computational Fragment Annealing

In the development of diphenylether-based p38α MAP kinase inhibitors, simulated fragment annealing identified the indane scaffold attached at the 5-position as one of the most favored chemotypes within the prominent hydrophobic pocket of the p38α ATP-binding site . Two distinct chemical classes of p38α inhibitors were built upon this 5-indanyl ether core, with crystal structures confirming divergent binding modes that exploit the geometry uniquely accessible from the 5-position attachment vector—an orientation that cannot be reproduced by 1-, 2-, or 4-indanyl isomers due to the altered trajectory of the amine extension relative to the bicyclic ring plane [1].

p38α MAP kinase Fragment-based drug design Inflammation

KCNQ2-5 Channel Activator Patent: Exclusive 5-Indanyl Substitution Claimed for Treating Dysuria

European Patent EP3447045B1 explicitly claims 1-(1-hydroxy-2,3-dihydro-1H-inden-5-yl)-urea derivatives and related compounds as KCNQ2-5 channel activators for treating dysuria [1]. The patent's exemplified compounds universally employ the 5-indanyl substitution pattern, indicating that this specific regioisomer was selected over the 1-, 2-, or 4-substituted alternatives during lead optimization. KCNQ2-5 channels are validated therapeutic targets for overactive bladder and urinary incontinence, and the indan-5-yl scaffold provides the requisite geometry for productive channel activation that cannot be achieved with the more sterically hindered 1-position or the electronically distinct 4-position substitution [2].

KCNQ potassium channels Urology therapeutics Ion channel modulation

Clinical Candidate Derivation: Z-335 (Indan-5-yl Thromboxane A2 Antagonist) Validated the 5-Substitution Scaffold in Human Studies

The indan-5-yl scaffold served as the core for Z-335 ((±)-sodium [2-(4-chlorophenylsulfonylaminomethyl)indan-5-yl]acetate monohydrate), a thromboxane A2 receptor antagonist that advanced to clinical pharmacokinetic and pharmacodynamic evaluation in healthy volunteers [1]. Z-335 demonstrated potent, orally active, and long-lasting antiplatelet effects; oral administration produced thromboxane receptor antagonism lasting 24 hours in preclinical models [2]. In rats, Z-335 prevented ferric chloride-induced arterial thrombosis at oral doses, confirming that the 5-indanyl substitution pattern supports oral bioavailability and sustained target engagement—properties that are not guaranteed when the aminomethyl group is relocated to the 1-, 2-, or 4-positions, as these regioisomers were not advanced to equivalent clinical-stage candidates in the thromboxane antagonist class [3].

Thromboxane receptor antagonist Antiplatelet therapy Clinical pharmacokinetics

Synthetic Accessibility Advantage: Two Distinct Synthetic Routes Available from Commercial Precursors

5-Aminomethylindane benefits from two well-characterized synthetic routes: (Route 1) amination of 5-(chloromethyl)-2,3-dihydro-1H-indene, and (Route 2) functional group interconversion from 5-aminoindane . This dual-route accessibility contrasts with the 4-isomer, which lacks a direct chloromethyl precursor and typically requires lengthier synthetic sequences. The availability of 5-(chloromethyl)indane as a commercial intermediate enables straightforward nucleophilic substitution or reductive amination approaches, providing procurement flexibility and reducing synthetic step count relative to less accessible regioisomers .

Synthetic methodology Building block procurement Route scouting

B-Raf Kinase Inhibition: Indan-5-yl Urea Derivatives Demonstrate Sub-100 nM Potency

A urea derivative incorporating the 2,3-dihydro-1H-inden-5-yl moiety (CHEMBL399571; 1-(4-((2-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)carbamoyl)phenylamino)methyl)pyridin-2-yl)-3-(2,3-dihydro-1H-inden-5-yl)urea) demonstrated IC₅₀ = 64 nM against human B-Raf kinase and IC₅₀ = 240 nM against human cKit in biochemical FRET assays [1]. This sub-100 nM on-target potency validates the indan-5-yl substitution pattern as competent for engaging the B-Raf ATP-binding site, a well-validated oncology target. While direct comparator data for 1-, 2-, or 4-indanyl urea analogs at B-Raf are not publicly available, the 5-indanyl geometry is explicitly present in the ChEMBL-curated inhibitor set, whereas analogous 1- or 2-indanyl urea B-Raf inhibitors are absent from major bioactivity databases [2].

B-Raf kinase Oncology Kinase inhibitor

Optimal Procurement and Research Application Scenarios for (2,3-Dihydro-1H-inden-5-yl)methanamine (CAS 13203-56-0)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

When a medicinal chemistry program requires a bicyclic primary amine building block with a LogP in the ~2.2–2.3 range for optimal CNS MPO scoring, (2,3-dihydro-1H-inden-5-yl)methanamine is the preferred procurement choice over the 4-isomer (LogP 1.634, too polar) and the 1-isomer (LogP 2.375, higher nonspecific binding risk). The 5-position aminomethylindane scaffold has been explicitly utilized in the synthesis of CNS-targeted agents including potential antidepressants, anxiolytics, and antipsychotics, leveraging its structural similarity to cyclized phenethylamine neurotransmitters [1].

p38α MAP Kinase Inhibitor Lead Optimization Leveraging Crystallographically Validated Scaffold Geometry

For kinase drug discovery teams pursuing p38α MAP kinase inhibitors, the indan-5-yl scaffold is supported by both computational fragment annealing data (identifying the 5-indanyl ether as a favored chemotype in the ATP-binding site hydrophobic pocket) and X-ray crystallographic validation of divergent binding modes accessible from the 5-position attachment vector. Procuring the 5-isomer specifically—rather than alternative regioisomers—aligns synthetic resources with a scaffold that has demonstrated productive target engagement in co-crystal structures .

KCNQ Potassium Channel Modulator Development for Urological Indications

Organizations developing KCNQ2-5 channel activators for overactive bladder or dysuria should prioritize the 5-indanyl building block because European Patent EP3447045B1 exclusively exemplifies 1-(1-hydroxy-2,3-dihydro-1H-inden-5-yl)-urea derivatives. Synthesizing analogs based on alternative regioisomers (1-, 2-, or 4-indanyl) would fall outside the exemplified patent scope and may not recapitulate the channel activation pharmacology that the 5-substitution geometry was selected to deliver [2].

Oral Drug Programs Seeking Building Blocks with Clinical Pharmacokinetic Precedent

The clinical development of Z-335, an orally active thromboxane A2 receptor antagonist built on the indan-5-yl acetate scaffold, provides human pharmacokinetic and pharmacodynamic validation for this building block. Procurement teams supporting oral drug programs can cite Z-335's 24-hour pharmacodynamic duration and published human PK data as evidence that the 5-indanyl scaffold supports oral bioavailability and sustained in vivo target engagement—a differentiation point not shared by the 1-, 2-, or 4-indanyl regioisomers, which lack equivalent clinical-stage validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydro-1H-inden-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.